An In-Depth Technical Guide to the Chemical Properties of Brominated Pyran-2-ones
An In-Depth Technical Guide to the Chemical Properties of Brominated Pyran-2-ones
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating the Nomenclature of Brominated Pyran Diones
In the realm of heterocyclic chemistry, precise nomenclature is paramount. The compound of interest, "3,5-Dibromo-dihydro-pyran-2,6-dione," presents a unique case. Extensive database searches reveal a scarcity of information on this specific saturated structure. This suggests that the compound may be highly unstable, synthetically challenging, or more commonly known by a different name. However, a closely related and well-documented analogue, 3,5-dibromo-2H-pyran-2-one , is a stable, crystalline solid with a rich and varied chemistry.
This technical guide will therefore focus primarily on the chemical properties of 3,5-dibromo-2H-pyran-2-one , as it is the most likely compound of interest for researchers in this field. A theoretical discussion on the hypothetical saturated analogue, 3,5-Dibromo-dihydro-pyran-2,6-dione (a dibrominated derivative of glutaric anhydride), will also be presented to provide a comprehensive understanding of this chemical space.
Part 1: The Chemistry of 3,5-Dibromo-2H-pyran-2-one
Molecular Structure and Physicochemical Properties
3,5-Dibromo-2H-pyran-2-one is an unsaturated lactone featuring two bromine atoms attached to the pyran ring. This substitution pattern significantly influences the molecule's reactivity and electronic properties.
Caption: Synthesis of 3,5-Dibromo-2H-pyran-2-one from Coumalic Acid.
Experimental Protocol: Synthesis of 3,5-Dibromo-2H-pyran-2-one [1]
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Reaction Setup: In a 200-mL two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add N-bromosuccinimide (15.8 g, 88.9 mmol), tetrabutylammonium bromide (571 mg, 1.77 mmol), and chloroform (50 mL).
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Addition of Starting Material: To the stirring solution, add coumalic acid (5.00 g, 35.7 mmol).
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Reaction Conditions: Heat the reaction mixture in an oil bath at 50 °C for 12 hours.
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Workup: After cooling to room temperature, add hexane (100 mL). Filter the resulting mixture through a short plug of silica gel, eluting with a 1:1 mixture of dichloromethane-hexane to remove the succinimide byproduct.
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Purification: Concentrate the filtrate using a rotary evaporator. Purify the crude product by flash silica-gel column chromatography, eluting with a hexane-dichloromethane (3:2) mixture.
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Isolation: Combine the fractions containing the product and concentrate under reduced pressure to yield 3,5-dibromo-2-pyrone as a pale yellow solid.
Trustworthiness Note: This protocol is adapted from a well-established procedure in Organic Syntheses, a publication known for its rigorously vetted and reproducible experimental methods.
Reactivity
3,5-Dibromo-2H-pyran-2-one is a versatile building block in organic synthesis, primarily due to its reactivity as a diene in cycloaddition reactions and the ability of its bromine atoms to participate in coupling reactions.
1.4.1. Diels-Alder Reactions
The pyrone ring in 3,5-dibromo-2H-pyran-2-one can act as a potent diene in Diels-Alder reactions with both electron-poor and electron-rich dienophiles. [1]This reactivity allows for the construction of complex bicyclic lactones, which can be further elaborated into a variety of carbocyclic and heterocyclic systems. The reaction can proceed via either a normal or an inverse-electron-demand pathway, depending on the nature of the dienophile.
Caption: Generalized Diels-Alder reaction of 3,5-Dibromo-2H-pyran-2-one.
1.4.2. Palladium-Catalyzed Coupling Reactions
The carbon-bromine bonds in 3,5-dibromo-2H-pyran-2-one are susceptible to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. [2]This allows for the selective functionalization of the pyrone ring, introducing new carbon-carbon bonds. For instance, the reaction with various alkynes can lead to the formation of 3-alkynyl-5-bromo-2-pyrones with good yields and regioselectivity. [2] Expert Insight: The differential reactivity of the two bromine atoms can potentially be exploited for sequential, site-selective functionalization, further enhancing the synthetic utility of this molecule.
Part 2: The Hypothetical 3,5-Dibromo-dihydro-pyran-2,6-dione
While no direct experimental data exists for 3,5-Dibromo-dihydro-pyran-2,6-dione, we can infer its potential chemical properties based on its parent structure, dihydro-2H-pyran-2,6(3H)-dione, more commonly known as glutaric anhydride. [3]
Parent Structure: Glutaric Anhydride
Glutaric anhydride is a cyclic dicarboxylic anhydride. [3]It is a white solid that is used as an intermediate in the production of pharmaceuticals, corrosion inhibitors, and polymers. [3]The ring is a saturated six-membered heterocycle containing an oxygen atom and two carbonyl groups.
Predicted Properties and Reactivity of 3,5-Dibromo-dihydro-pyran-2,6-dione
The introduction of two bromine atoms at the 3 and 5 positions of the glutaric anhydride ring would significantly impact its properties and reactivity.
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Electrophilicity: The electron-withdrawing nature of the bromine atoms would increase the electrophilicity of the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack.
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Acidity of α-Protons: The protons at the 4-position, situated between the two bromine atoms, would likely be highly acidic due to the inductive effects of the neighboring halogens and carbonyl groups. This could make the molecule prone to elimination reactions under basic conditions.
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Stability: The presence of two bromine atoms on a saturated six-membered ring could lead to significant steric strain and potential instability. The molecule might be prone to decomposition, possibly through dehydrobromination.
Potential Synthetic Challenges
The synthesis of 3,5-Dibromo-dihydro-pyran-2,6-dione would likely be challenging. Direct bromination of glutaric anhydride would need to be carefully controlled to achieve the desired dibromination at the 3 and 5 positions without side reactions. The use of specific brominating agents and reaction conditions would be crucial. [4]
Conclusion
While the requested "3,5-Dibromo-dihydro-pyran-2,6-dione" remains a hypothetical molecule, its unsaturated counterpart, 3,5-dibromo-2H-pyran-2-one , is a well-characterized and synthetically useful compound. Its rich reactivity in cycloaddition and cross-coupling reactions makes it a valuable tool for the synthesis of complex molecular architectures. For researchers and drug development professionals, understanding the chemical properties of 3,5-dibromo-2H-pyran-2-one opens up avenues for the design and synthesis of novel bioactive molecules. Further investigation into the synthesis and stability of the saturated analogue could also yield interesting and potentially novel chemistry.
References
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Organic Syntheses. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155. [Link]
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Kotrétsou, S. I. (2000). A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. Organic Preparations and Procedures International, 32(2), 161-167. [Link]
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PubChem. (n.d.). 3,5-dibromo-2H-pyran-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-BROMOGLUTARIMIDE. Organic Syntheses, Coll. Vol. 4, p.112 (1963); Vol. 35, p.24 (1955). [Link]
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Oakwood Chemical. (n.d.). Glutaric Anhydride. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of 3,5-dibromo-2-pyrone. Retrieved from [Link]
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PubChem. (n.d.). Glutaric anhydride. National Center for Biotechnology Information. Retrieved from [Link]
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Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]
